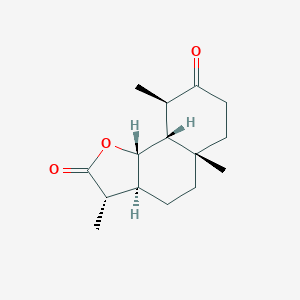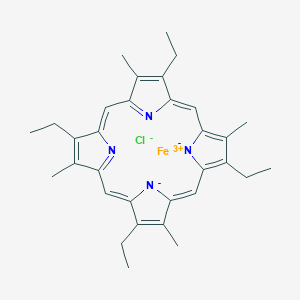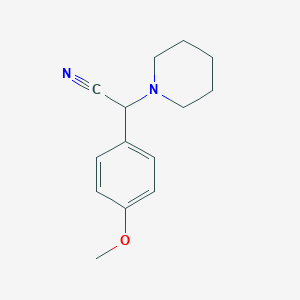
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPDP or 3-Methyl-5-phenyl-4-phenyldiazenylisoxazole, and it has a molecular formula of C18H14N4O.
Mechanism Of Action
The mechanism of action of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is not fully understood. However, it has been proposed that the compound interacts with cellular proteins and enzymes, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene are still being studied. However, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene in lab experiments is its potential for various applications. It is a versatile compound that can be used in the synthesis of organic semiconductors, MOFs, and as a potential anticancer agent. However, one of the limitations of using MPDP in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
The potential applications of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene are vast, and there are many future directions that can be explored. One potential direction is the development of new organic semiconductors using MPDP as a building block. Another direction is the synthesis of new MOFs using MPDP as a ligand. Additionally, further research can be conducted to explore the anticancer properties of MPDP and its potential use in cancer therapy.
Synthesis Methods
The synthesis of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is a multi-step process that involves the reaction of 3-methyl-4-phenyldiazenylisoxazole with phenyl isocyanate. The reaction takes place in the presence of a catalyst, which is usually a Lewis acid such as aluminum chloride or zinc chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Scientific Research Applications
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In the field of organic electronics, MPDP has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic field-effect transistors and organic solar cells.
In the field of materials science, MPDP has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown potential applications in gas storage, separation, and catalysis. In medicinal chemistry, MPDP has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
CAS RN |
30082-03-2 |
|---|---|
Product Name |
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene |
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(3-methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C16H13N3O/c1-12-15(18-17-14-10-6-3-7-11-14)16(20-19-12)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
LSTKIGHUFIJZML-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NOC(=C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
30082-03-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



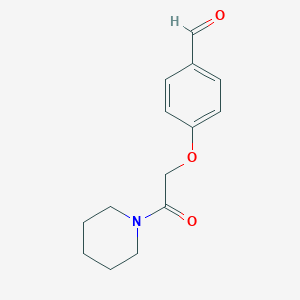
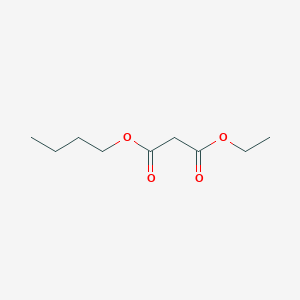
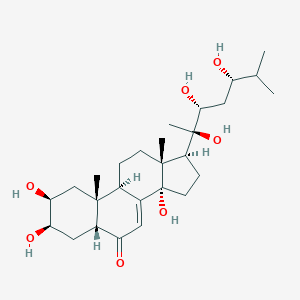
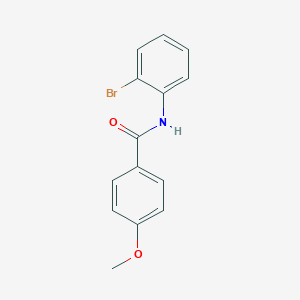
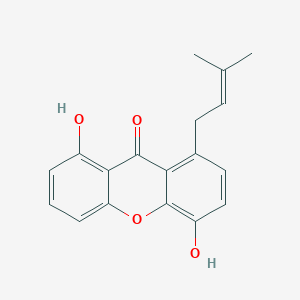
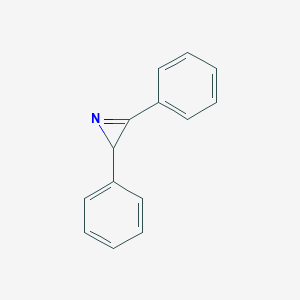
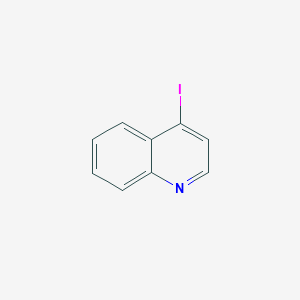

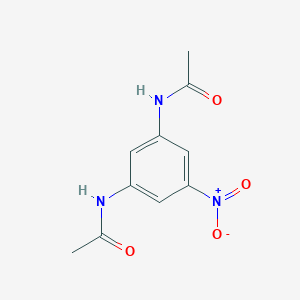
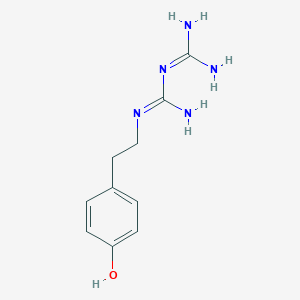
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
